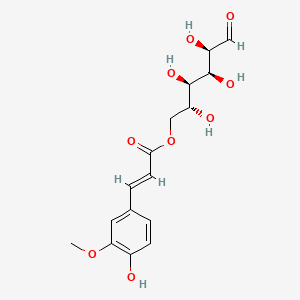

6-O-Feruloylglucose

Descripción

Propiedades

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBITMSCIPALTP-LFJMMHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-O-Feruloylglucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Feruloylglucose is a naturally occurring phenylpropanoid glycoside found in various plant species, notably in the herbs of Catalpa fargesii f. duclouxii.[1] As a glycosylated derivative of ferulic acid, it belongs to a class of compounds recognized for their significant biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and insights into its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its isolation, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₀O₉ | [2][3] |

| Molecular Weight | 356.32 g/mol | [2][3] |

| Melting Point | 201-205 °C (decomposes) | [4] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1] |

| Storage | Store as a powder at -20°C for up to 3 years and at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months and at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |

Spectroscopic Data

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol is expected to exhibit absorption bands characteristic of the ferulic acid chromophore.[5] The conjugated system of the phenylpropanoid structure typically results in strong absorption in the UV region.[6] Generally, flavonoids and related phenolic compounds show two main absorption bands.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would display signals corresponding to both the glucose and the feruloyl moieties.

-

¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons of the feruloyl group, the vinylic protons of the propenoic acid chain, the methoxy group protons, and the protons of the glucose unit, including the anomeric proton.

-

¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon of the ester, the aromatic and vinylic carbons of the feruloyl group, the methoxy carbon, and the six carbons of the glucose moiety. The chemical shifts of the C-6 and C-5 carbons of the glucose would be expected to be shifted downfield due to the esterification.

Experimental Protocols

Isolation and Purification of this compound (General Protocol)

While a specific protocol for Catalpa fargesii is not detailed in the available literature, a general methodology for the extraction and isolation of phenylpropanoid glycosides from plant material can be adapted.

dot

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol or ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components based on polarity.

-

Preparative HPLC: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

HPLC Analysis (General Method)

A general HPLC method for the analysis of phenolic compounds can be adapted for the quantification of this compound.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system is typically used, for example, with solvent A being water with 0.1% formic acid and solvent B being acetonitrile or methanol with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength corresponding to the absorption maximum of the feruloyl moiety (e.g., around 320 nm).

-

Injection Volume: 10-20 µL.

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve prepared with known concentrations of purified this compound.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays. Standard protocols for DPPH and ABTS radical scavenging assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound in methanol.

-

In a microplate, mix the this compound solutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

-

Dilute the ABTS radical solution with methanol or ethanol to a specific absorbance at approximately 734 nm.

-

Prepare various concentrations of this compound.

-

Mix the this compound solutions with the diluted ABTS radical solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity.

Biological Activity and Signaling Pathways

Phenylpropanoid glycosides, as a class, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][7][8][9] The antioxidant activity of feruloylated compounds is often attributed to the radical scavenging ability of the ferulic acid moiety. While specific signaling pathways directly modulated by this compound have not been extensively elucidated, the known activities of its aglycone, ferulic acid, and other related phenylpropanoid glycosides suggest potential interactions with key cellular signaling cascades.

For instance, ferulic acid has been shown to exert its protective effects through the modulation of pathways such as the Nrf2/HO-1 and NF-κB signaling pathways. It is plausible that this compound may exert its biological effects through similar mechanisms, either directly or following enzymatic hydrolysis to release ferulic acid.

dot

Caption: Postulated antioxidant and anti-inflammatory signaling pathways for this compound.

Further research is required to delineate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

This compound is a promising natural product with significant antioxidant properties. This guide has provided a detailed summary of its known physicochemical properties and general protocols for its analysis. While further research is needed to fully elucidate its spectroscopic characteristics and specific biological mechanisms, the information compiled herein serves as a foundational resource for scientists and researchers in the field. The continued investigation of this compound and related compounds holds potential for the development of new therapeutic agents and functional food ingredients.

References

- 1. research-progress-on-the-structure-and-activity-of-phenylpropanoid-glycosides - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H20O9 | CID 71307318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthose.com [synthose.com]

- 5. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound 1-O-Feruloyl-beta-D-glucose (FDB003730) - FooDB [foodb.ca]

- 7. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The hydroxytyrosol-typed phenylpropanoidglycosides: A phenylpropanoid glycoside family with significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]

The Natural Abundance and Botanical Distribution of 6-O-Feruloylglucose: A Technical Guide for Researchers

An In-depth Examination of the Natural Occurrence, Biosynthesis, and Analysis of a Bioactive Phenylpropanoid Glycoside

Abstract

6-O-Feruloylglucose is a naturally occurring phenylpropanoid glycoside found in various plant species. As a derivative of ferulic acid, a well-documented antioxidant, this compound is of significant interest to researchers in the fields of phytochemistry, drug discovery, and materials science. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, biosynthesis, and analytical methodologies for this compound in plants. Quantitative data on its occurrence is presented, along with detailed experimental protocols for its extraction and analysis. Furthermore, this guide illustrates the biosynthetic pathway leading to its formation and discusses its potential biological activities, offering a valuable resource for scientists and professionals in related disciplines.

Introduction

Phenylpropanoids are a diverse class of secondary metabolites in plants, playing crucial roles in growth, development, and defense mechanisms. Among these, ferulic acid and its esters are of particular interest due to their potent antioxidant and anti-inflammatory properties[1][2][3]. This compound is a glycosidic conjugate of ferulic acid, where the feruloyl group is ester-linked to the 6-position of a glucose molecule. The addition of a glucose moiety can influence the solubility, stability, and bioavailability of the parent ferulic acid, making its glycosylated forms important targets for phytochemical investigation. This guide aims to consolidate the available scientific literature on the natural occurrence and analysis of this compound in the plant kingdom.

Natural Sources and Occurrence

This compound has been identified in a variety of plant families, with notable occurrences in the Asteraceae and Brassicaceae families. While comprehensive quantitative data across a wide range of species is still an emerging area of research, specific examples from the literature provide valuable insights into its distribution.

Quantitative Data on this compound in Plants

The concentration of this compound can vary significantly between plant species and even different tissues within the same plant. The following table summarizes the available quantitative data for this compound.

| Plant Family | Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Asteraceae | Artemisia anethifolia | Aerial parts | Present (quantification not specified) | [4] |

| Brassicaceae | Brassica juncea | Not specified | Detected (isomer not specified) | [5] |

Note: The data on the quantitative occurrence of this compound is currently limited in the scientific literature. The table will be updated as more research becomes available.

Biosynthesis of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts phenylalanine into various phenolic compounds. The final step in the formation of this compound is the transfer of a glucose molecule to ferulic acid, a reaction catalyzed by a specific class of enzymes.

The Phenylpropanoid Pathway

The biosynthesis begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and caffeic acid O-methyltransferase (COMT), leads to the formation of ferulic acid.

Glucosylation of Ferulic Acid

The final step involves the esterification of ferulic acid with glucose. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which utilize UDP-glucose as the sugar donor[6][7]. While a UGT specific for the 6-position of glucose has not been definitively characterized in all species, studies on Arabidopsis thaliana and other plants have identified UGTs capable of glucosylating ferulic acid to form feruloyl glucose[6]. The UGT72 family of enzymes has been implicated in the glycosylation of monolignols and other phenylpropanoids[6].

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices require robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is the most common and reliable technique.

Extraction of this compound

This protocol provides a general procedure for the extraction of phenolic compounds, including this compound, from plant material.

Materials:

-

Dried and powdered plant material

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 1 g of the dried plant powder into a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in a known volume of 80% methanol for HPLC analysis.

-

Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-DAD-ESI-MS/MS Analysis

This method is based on protocols used for the analysis of phenolic compounds in Artemisia and Brassica species[4][5][8].

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and column oven.

-

Diode Array Detector (DAD).

-

Mass Spectrometer (Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-30 min: 10-50% B

-

30-35 min: 50-90% B

-

35-40 min: 90% B (hold)

-

40-45 min: 90-10% B

-

45-50 min: 10% B (hold for equilibration)

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Detection:

-

DAD: Monitor at 320 nm for ferulic acid derivatives.

-

MS/MS (Negative Ion Mode):

-

Precursor Ion: m/z 355 [M-H]⁻

-

Product Ions: Monitor for characteristic fragments of ferulic acid (e.g., m/z 193, 178, 134).

-

Biological and Physiological Significance

The presence of this compound in plants suggests a role in their defense and stress response mechanisms. Phenolic compounds are known to accumulate in response to various biotic and abiotic stresses, acting as antioxidants and protecting the plant from damage[9].

Antioxidant and Anti-inflammatory Potential

Ferulic acid is a well-established antioxidant. The glycosylation to form this compound may serve as a mechanism for its storage and transport within the plant. While direct studies on the biological activity of this compound are limited, research on related feruloylated oligosaccharides has demonstrated significant antioxidant and anti-inflammatory properties[1][2]. These compounds have been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines[1][2].

Role in Plant Defense

The accumulation of phenylpropanoids, including ferulic acid and its derivatives, is a common plant defense response to pathogen attack and herbivory[10][11]. These compounds can reinforce the cell wall, making it more resistant to degradation by microbial enzymes, and can also act as direct antimicrobial agents[11]. The regulation of feruloylglucose biosynthesis is likely integrated into the broader plant defense signaling network, involving phytohormones such as jasmonic acid and salicylic acid[12].

Conclusion

This compound represents a significant, yet understudied, component of the plant metabolome. Its presence in families like Asteraceae and Brassicaceae, which include many important food and medicinal plants, highlights the need for further research into its distribution, biosynthesis, and biological functions. The methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this and other related phenylpropanoid glycosides in drug development and crop improvement. Future studies focusing on the specific enzymes and regulatory networks controlling its biosynthesis will be crucial for a complete understanding of its role in plant biology and its potential applications.

References

- 1. Extraction, Identification, and In Vitro Anti-Inflammatory Activity of Feruloylated Oligosaccharides from Baijiu Distillers' Grains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction, Identification, and In Vitro Anti-Inflammatory Activity of Feruloylated Oligosaccharides from Baijiu Distillers’ Grains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Phenolics of the Genus Artemisia (Asteraceae): HPLC-DAD-ESI-TQ-MS/MS Profile of the Siberian Species and Their Inhibitory Potential Against α-Amylase and α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Characterization of Three Accessions of Brassica juncea L. Extracts from Different Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of UDP-Glycosyltransferase SlUGT75C1 Associated with the Accumulation of Flavonol Glycosides in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regulation and Function of Defense-Related Callose Deposition in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

An In-Depth Technical Guide to the Biosynthesis of 6-O-Feruloylglucose in Cereals

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Ferulic acid, a ubiquitous phenolic compound in cereals, plays a crucial role in cell wall structure and defense. Its esterification to sugars, such as glucose, creates soluble derivatives that act as metabolic intermediates and transport forms. This document provides a comprehensive technical overview of the biosynthesis of 6-O-feruloyl-D-glucose, a significant feruloylated monosaccharide in cereals. We will detail the putative enzymatic pathway, present quantitative data from related studies, outline key experimental protocols for its study, and visualize the core concepts through pathway and workflow diagrams. This guide is intended to serve as a foundational resource for researchers investigating phenylpropanoid metabolism and its potential applications in biotechnology and drug development.

The Biosynthesis Pathway of 6-O-Feruloylglucose

The formation of this compound is a multi-step enzymatic process that begins with the core phenylpropanoid pathway, converting L-phenylalanine into the key intermediate, feruloyl-CoA. The final, critical step involves the transfer of a glucose moiety to ferulic acid, a reaction catalyzed by a specific class of enzymes.

Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The initial phase of the pathway is responsible for synthesizing the activated ferulic acid donor, feruloyl-CoA. This involves a series of well-characterized enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of the caffeoyl moiety to produce feruloyl-CoA.

Final Step: Glucosylation of Ferulic Acid

The formation of the glucose ester bond is the defining step in the synthesis of feruloylglucose. While the direct synthesis of this compound in cereals is not extensively characterized, evidence from other plant species strongly suggests this reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT) .[1][2] These enzymes utilize an activated sugar donor, UDP-glucose, to glycosylate a wide range of acceptor molecules.

The proposed reaction is:

Ferulic Acid + UDP-Glucose → 6-O-Feruloyl-D-glucose + UDP

An alternative, though less directly supported pathway for this specific product, could involve a BAHD acyl-CoA transferase , which would use Feruloyl-CoA as the acyl donor and free glucose as the acceptor.[3][4] However, UGTs are more commonly associated with the glucosylation of phenolic acids to form such esters.[1][2]

The following diagram illustrates the complete putative pathway.

Quantitative Data

Direct enzyme kinetic data for a cereal UGT producing this compound is limited in the literature. However, studies on homologous UGTs from other plant species that act on phenolic acids provide valuable comparative insights into their catalytic efficiencies.

| Enzyme | Source Organism | Substrate | Apparent Km (µM) | Apparent Vmax (pkat/mg protein) | Reference |

| AtUGT72E2 | Arabidopsis thaliana | Ferulic Acid | 130 ± 10 | 11.2 ± 0.3 | [1] |

| CsUGT84A22 | Camellia sinensis | Ferulic Acid | 105.3 ± 14.2 | 16.3 (nmol/min/mg) | [2] |

| UGT71C1 | Arabidopsis thaliana | Caffeic Acid | 15 ± 3 | 1100 ± 50 | [5] |

| NbUGT72AY1 | Nicotiana benthamiana | Vanillin | 370 ± 50 | 1.8 ± 0.1 (µmol/min/mg) | [6] |

Table 1: Kinetic parameters of various plant UDP-glucosyltransferases (UGTs) acting on ferulic acid and other related phenolic compounds. Note that Vmax units vary between studies.

| Cereal | Tissue | Compound Measured | Concentration (µg/g DW) | Reference |

| Hulless Barley | Bran | Bound Ferulic Acid | ~1500 - 2000 | [7] |

| Hulless Barley | Whole Grain | Bound Ferulic Acid | ~400 - 600 | [7] |

| Rice | Bran | Bound Ferulic Acid | ~1000 - 1200 | [8] |

Table 2: Concentration of bound ferulic acid in different cereal fractions. The specific concentration of this compound within the soluble ester pool is a subject for further research.

Experimental Protocols

The study of this compound biosynthesis involves two primary experimental phases: the extraction and quantification of the metabolite, and the characterization of the biosynthetic enzymes.

Extraction and Quantification of this compound

This protocol outlines a general procedure for the extraction and analysis of soluble phenolic esters from cereal grain.[9][10][11]

1. Sample Preparation:

- Freeze-dry cereal grain or tissue (e.g., bran, endosperm) to halt metabolic activity.

- Grind the dried tissue to a fine powder using a ball mill or mortar and pestle.

2. Extraction:

- Suspend the powdered tissue in 80% methanol (e.g., 100 mg in 1 mL).

- Vortex thoroughly and incubate at room temperature for 1 hour with shaking.

- Centrifuge at 14,000 x g for 15 minutes to pellet insoluble material.

- Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

- Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

3. Sample Cleanup (Optional but Recommended):

- Resuspend the dried extract in a small volume of water (e.g., 500 µL).

- Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.

- Wash the cartridge with water to remove polar impurities.

- Elute the phenolic compounds with methanol.

- Dry the eluate as described above.

4. HPLC Analysis:

- Resuspend the final dried extract in a known volume of mobile phase (e.g., 200 µL of 50% methanol).

- Inject 10-20 µL onto a C18 reverse-phase HPLC column.

- Use a gradient elution system, for example:

- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient: 10% B to 50% B over 30 minutes.

- Detect compounds using a photodiode array (PDA) detector, monitoring at wavelengths relevant for ferulic acid esters (typically ~320 nm).

- Quantify this compound by comparing the peak area to a standard curve generated with an authentic chemical standard.

// Define nodes

Start [label="Cereal Grain Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

FreezeDry [label="Freeze-Drying", fillcolor="#F1F3F4", fontcolor="#202124"];

Grind [label="Grinding to Powder", fillcolor="#F1F3F4", fontcolor="#202124"];

Extract [label="Extraction\n(80% Methanol)", fillcolor="#FBBC05", fontcolor="#202124"];

Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"];

Supernatant [label="Collect Supernatant", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"];

Dry [label="Evaporation", fillcolor="#FBBC05", fontcolor="#202124"];

Reconstitute [label="Reconstitution & HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data [label="Quantification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define edges

Start -> FreezeDry;

FreezeDry -> Grind;

Grind -> Extract;

Extract -> Centrifuge;

Centrifuge -> Supernatant;

Supernatant -> Dry;

Dry -> Reconstitute;

Reconstitute -> Data;

}

In Vitro UDP-Glucosyltransferase (UGT) Activity Assay

This protocol is adapted from methods used to characterize UGTs acting on phenolic acids.[2][5]

1. Enzyme Source:

- Recombinant UGT protein expressed in E. coli or yeast and purified.

- Alternatively, total protein extract from cereal tissues.

2. Reaction Mixture (50 µL total volume):

- 100 mM Tris-HCl buffer (pH 7.5) or MES buffer (pH 5.5-6.5).

- 1-5 µg of purified recombinant enzyme or 20-50 µg of total protein extract.

- 2 mM UDP-glucose (sugar donor).

- 500 µM Ferulic Acid (acceptor substrate, dissolved in DMSO, final DMSO <1%).

- 5 mM MgCl₂.

- 10 mM 2-mercaptoethanol (to prevent oxidation).

3. Reaction Conditions:

- Pre-incubate the mixture without ferulic acid for 5 minutes at 30°C.

- Initiate the reaction by adding ferulic acid.

- Incubate at 30°C for a set time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

- Stop the reaction by adding an equal volume (50 µL) of ice-cold acetonitrile or 1 M HCl.

4. Product Detection:

- Centrifuge the stopped reaction mixture at 14,000 x g for 10 minutes.

- Analyze the supernatant by HPLC as described in section 4.1.

- The formation of this compound is identified by its retention time compared to a standard, and the amount is quantified to determine enzyme activity.

Metabolic Context and Significance

The synthesis of this compound occurs at a key metabolic branch point. The precursor, feruloyl-CoA, is also the direct substrate for pathways leading to the synthesis of lignin and the feruloylation of arabinoxylans, which are critical components of the plant cell wall.[12] The formation of a soluble ester like this compound may serve several purposes:

-

Transport and Storage: It provides a water-soluble, mobile form of ferulic acid that can be transported to different cellular compartments or stored in the vacuole.

-

Metabolic Intermediate: It could act as a precursor for other feruloylated compounds or be hydrolyzed to release ferulic acid when needed for cell wall reinforcement or defense responses.

-

Regulation: The partitioning of the feruloyl-CoA pool between cell wall polymer synthesis and soluble ester formation is likely a tightly regulated process, influencing cell wall architecture and properties.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative Analysis and Antioxidant Activity of Polyphenolic Compounds in Whole Grain, Rice, and Bran of Hulless Barley [agris.fao.org]

- 8. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction-HPLC Green Methodology for Determination of Phenolic Compounds from Fruits by using Brij-58 Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenolic compounds in virgin olive oil. 2. Reappraisal of the extraction, HPLC separation, and quantification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and characterization of a set of monocot BAHD monolignol transferases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Feruloylation of Glucose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylation, the esterification of molecules with ferulic acid, is a pivotal biochemical modification that imparts significant biological activities. While the feruloylation of complex carbohydrates like arabinoxylans in plant cell walls is well-documented, the biological significance of the feruloylation of a simple sugar like glucose is an emerging area of interest with considerable therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and underlying mechanisms of feruloylated glucose, with a focus on its relevance to drug development. Although direct research on feruloylated glucose is nascent, this guide draws upon the extensive knowledge of feruloylated oligosaccharides and ferulic acid to infer its potential biological roles. The glycosylation of ferulic acid to form feruloyl glucose is suggested to enhance its stability and solubility, potentially leading to improved bioavailability compared to free ferulic acid[1].

Synthesis and Characterization of Feruloylated Glucose

The targeted synthesis of feruloylated glucose can be achieved through enzymatic methods, offering high regioselectivity. Lipases are commonly employed for this purpose.

Enzymatic Synthesis of 6-O-feruloyl-D-glucose

One reported method involves the lipase-catalyzed esterification of D-glucose with ferulic acid. For instance, a study describes the isolation of 6-O-feruloyl-α,β-glucopyranoside with a 6% yield, alongside other feruloylated products[2]. The regioselectivity of the monoacylation favors the primary 6-OH position of glucose[2].

Experimental Protocol: Lipase-Catalyzed Synthesis of 6-O-feruloyl-D-glucose [2]

-

Reaction Mixture: Combine D-glucose and a vinyl ester of ferulic acid in a suitable organic solvent such as acetonitrile.

-

Enzyme: Introduce a commercial lipase preparation, for example, Lipozyme TL IM.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 60°C) with agitation for a specified duration (e.g., several days).

-

Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).

-

Purification: Upon completion, concentrate the reaction mixture and purify the products using column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified 6-O-feruloyl-D-glucose using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Significance and Potential Therapeutic Applications

The biological activities of feruloylated glucose are largely attributed to the feruloyl moiety, which is a potent antioxidant. Upon ingestion, it is anticipated that feruloyl glucose is hydrolyzed by esterases in the gut, releasing ferulic acid and glucose. Therefore, the biological effects observed are likely a combination of the intact molecule and its hydrolysis products.

Antioxidant Activity

Ferulic acid is a well-established antioxidant that can scavenge free radicals and inhibit lipid peroxidation. Feruloylation of oligosaccharides has been shown to confer significant antioxidant properties. It is highly probable that feruloylated glucose exhibits similar, if not enhanced, antioxidant potential due to improved solubility and stability.

| Compound | Assay | IC50 / Activity | Reference |

| Feruloylated Oligosaccharides (from Baijiu Distillers' Grains) | DPPH | 366.8 ± 10.38 mM Trolox/mg sample | [3] |

| Feruloylated Oligosaccharides (from Baijiu Distillers' Grains) | ABTS | 0.35 ± 0.01 mM Trolox/mg sample | [3] |

| Propionyl Ferulate | DPPH | Superior scavenging activity compared to Ferulic Acid | [4] |

| Propionyl Ferulate | Hydroxyl Radical | Superior scavenging activity compared to Ferulic Acid | [4] |

| Propionyl Ferulate | Nitric Oxide | Superior scavenging activity compared to Ferulic Acid | [4] |

| Ferulic Acid | Superoxide Anion | Greater scavenging activity than Propionyl Ferulate | [4] |

Anti-inflammatory Effects

Ferulic acid and its derivatives have demonstrated potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is often achieved through the modulation of key inflammatory signaling pathways like NF-κB and MAPK. Feruloylated oligosaccharides have been shown to inhibit the secretion of pro-inflammatory cytokines while promoting the secretion of the anti-inflammatory cytokine IL-10[3].

Signaling Pathway: NF-κB Inhibition by Ferulic Acid

Ferulic acid has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.

Anti-diabetic Potential

A significant area of interest for feruloylated glucose is its potential in managing diabetes. This is primarily through the inhibition of carbohydrate-hydrolyzing enzymes and the modulation of glucose metabolism pathways.

α-Glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels[5][6]. Feruloylated arabinoxylan mono- and oligosaccharides have been shown to be effective inhibitors of α-glucosidase[7].

| Compound | Enzyme Source | IC50 (mg/mL) | Reference |

| Feruloylated Arabinoxylan Mono/Oligosaccharides (Corn Bran) | Rat Intestinal α-glucosidase | 2.6 - 6.5 | [8] |

| Feruloylated Arabinoxylan Mono/Oligosaccharides (Wheat Aleurone) | Rat Intestinal α-glucosidase | 2.6 - 6.5 | [8] |

| Feruloylated Arabinoxylan Mono/Oligosaccharides (Corn Bran) | Caco-2 cell α-glucosidase | 1.03 - 1.65 | [8] |

| Feruloylated Arabinoxylan Mono/Oligosaccharides (Wheat Aleurone) | Caco-2 cell α-glucosidase | 1.03 - 1.65 | [8] |

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay [9]

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 50 mM, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Reaction Mixture: In a 96-well plate, add the α-glucosidase solution and the test compound (feruloylated glucose) at various concentrations. Incubate for a short period (e.g., 5 minutes at 37°C).

-

Initiation of Reaction: Add the pNPG solution to initiate the enzymatic reaction.

-

Incubation: Incubate the mixture at 37°C for a defined time (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a sodium carbonate solution (e.g., 1 M).

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is typically used as a positive control.

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. Its activation can enhance glucose uptake and utilization in peripheral tissues, making it a key target for anti-diabetic drugs. Ferulic acid has been shown to activate the AMPK signaling pathway, which in turn can lead to increased glucose uptake.

Signaling Pathway: AMPK Activation by Ferulic Acid

Drug Development Perspectives

The feruloylation of glucose presents an intriguing strategy for developing novel therapeutic agents. The enhanced solubility and stability of feruloyl glucose could translate to improved pharmacokinetic profiles compared to ferulic acid alone. This could lead to better absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug efficacy.

Experimental Workflow: From Synthesis to Bioactivity

Conclusion

The feruloylation of glucose holds considerable promise for the development of novel therapeutics, particularly in the realms of antioxidant, anti-inflammatory, and anti-diabetic applications. While direct research on feruloylated glucose is still in its early stages, the extensive data on related feruloylated compounds provide a strong rationale for its potential efficacy. The enhanced physicochemical properties conferred by the glucose moiety could overcome some of the limitations of free ferulic acid, making feruloylated glucose a compelling candidate for further investigation in drug discovery and development. Future research should focus on the direct synthesis and biological evaluation of specific feruloyl glucose isomers to fully elucidate their therapeutic potential.

References

- 1. Buy 1-O-feruloyl-beta-D-glucose | 7196-71-6 [smolecule.com]

- 2. An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction, Identification, and In Vitro Anti-Inflammatory Activity of Feruloylated Oligosaccharides from Baijiu Distillers’ Grains [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-O-feruloyl-beta-D-glucose | 7196-71-6 | Benchchem [benchchem.com]

- 9. synthose.com [synthose.com]

6-O-Feruloylglucose: A Core Component in Plant Cell Wall Architecture and Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cell wall is a complex and dynamic structure crucial for plant growth, development, and defense. Its intricate network of polysaccharides and other polymers provides structural support and acts as a barrier against biotic and abiotic stresses. Within this complex matrix, phenolic compounds play a vital role in cross-linking polysaccharides and linking them to lignin, thereby influencing the cell wall's physical properties and digestibility. Among these phenolic compounds, 6-O-feruloylglucose has emerged as a key molecule, acting as a precursor for the feruloylation of polysaccharides, a process central to the structural integrity of the cell wall, particularly in commelinid monocots like grasses. This technical guide provides a comprehensive overview of this compound, its biosynthesis, its role in plant cell wall structure, and the methodologies used for its study.

Chemical Structure and Biosynthesis of this compound

This compound is an ester formed between ferulic acid and glucose, with the feruloyl group attached to the 6-position of the glucose molecule.

Biosynthesis Pathway:

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which synthesizes a wide array of phenolic compounds in plants. The final step in the formation of this compound is catalyzed by a UDP-glucosyltransferase (UGT). These enzymes transfer a glucose moiety from UDP-glucose to an acceptor molecule, in this case, ferulic acid. While the specific UGTs responsible for the synthesis of this compound are still being fully elucidated in many species, the general pathway is understood to proceed as follows:

Figure 1: Biosynthesis pathway of this compound.

Role in Plant Cell Wall Structure

The primary role of this compound is to serve as an activated precursor for the feruloylation of cell wall polysaccharides, particularly arabinoxylans in grasses. The feruloyl group is transferred from this compound to the arabinose side chains of arabinoxylans. This process is crucial for the structural integrity of the cell wall.

Once incorporated into the polysaccharides, the feruloyl moieties can undergo oxidative coupling to form diferulate bridges. These bridges cross-link polysaccharide chains, creating a more rigid and less digestible cell wall matrix. This cross-linking is also thought to be a nucleation site for lignification, further reinforcing the cell wall.

Figure 2: Role of this compound in cell wall feruloylation and cross-linking.

Quantitative Data

Direct quantification of this compound in plant tissues is not widely reported. However, the abundance of total ferulic acid provides a strong indication of the potential for feruloylation. The following table summarizes the ferulic acid content in various plant materials.

| Plant Material | Tissue | Ferulic Acid Content (mg/g dry weight) | Reference |

| Maize (Zea mays) | Bran | 5.8 | [1] |

| Wheat (Triticum aestivum) | Bran | 6.1 | [1] |

| Rice (Oryza sativa) | Bran | 2.5 | [1] |

| Sugarcane (Saccharum officinarum) | Bagasse | 3.2 | [1] |

Note: The concentration of this compound is expected to be a fraction of the total ferulic acid content and may vary depending on the metabolic state of the tissue.

Experimental Protocols

Extraction and Purification of Feruloylated Oligosaccharides

This protocol describes the general steps for extracting and purifying feruloylated oligosaccharides from plant cell walls for subsequent analysis.

Figure 3: Experimental workflow for the analysis of feruloylated oligosaccharides.

Methodology:

-

Sample Preparation: The plant material is dried and finely ground.

-

Destarching: Starch is removed by treating the material with enzymes like α-amylase and amyloglucosidase.

-

Cell Wall Isolation: The destarched material is washed sequentially with water, ethanol, and acetone to obtain purified cell wall material (CWM).

-

Enzymatic Hydrolysis: The CWM is incubated with a mixture of cell wall degrading enzymes such as Driselase, xylanases, and cellulases to release oligosaccharides. To specifically study feruloylated oligosaccharides, feruloyl esterases can be included or excluded depending on the experimental goal.

-

Extraction: The reaction is stopped, and the mixture is centrifuged. The supernatant containing the released oligosaccharides is collected.

-

Purification: The supernatant is subjected to purification steps like solid-phase extraction (e.g., C18 cartridges) to remove interfering compounds, followed by size-exclusion chromatography to separate oligosaccharides based on size.

-

Analysis: The purified fractions are analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to identify and quantify the feruloylated oligosaccharides.

Quantification by HPLC-MS/MS

A robust method for the quantification of this compound and other feruloylated compounds involves Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

Key Parameters:

-

Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: Mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

-

Quantification: Absolute quantification is achieved by using an external calibration curve with a pure standard of this compound.

Role in Plant Defense

The feruloylation of the cell wall plays a significant role in plant defense against pathogens. The cross-linked polysaccharide network creates a formidable physical barrier that is more resistant to degradation by microbial enzymes.

When a plant detects a pathogen, a defense response is often initiated, which can include the reinforcement of the cell wall. This can involve increased feruloylation and oxidative coupling, making the cell wall even more resistant to penetration. The release of ferulic acid and its derivatives by pathogen-secreted enzymes can also act as signaling molecules, further activating plant defense pathways.

References

The Discovery and Initial Characterization of 6-O-Feruloylglucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Feruloylglucose is a naturally occurring phenolic glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, initial characterization, and putative biological activities of this compound. Detailed experimental protocols for its isolation and characterization, along with an exploration of its potential signaling pathway interactions, are presented to facilitate further research and drug development efforts.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, known for their antioxidant and anti-inflammatory properties. Among these, ferulic acid, a hydroxycinnamic acid, is ubiquitous in the plant kingdom and is often found esterified to sugars, cell wall polysaccharides, or other phenols. This compound is an ester of ferulic acid and glucose, where the feruloyl group is attached to the 6-position of the glucose molecule. While the precise initial discovery and isolation of this compound are not extensively documented in a single seminal publication, its presence has been identified in various plant species during phytochemical investigations. This guide synthesizes available data to provide a detailed technical overview of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀O₉ | PubChem |

| Molecular Weight | 356.33 g/mol | PubChem |

| IUPAC Name | (2R,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol; (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | PubChem |

| Appearance | White to off-white powder (predicted) | - |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in less polar organic solvents | Inferred |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a plant source, based on common techniques for natural product isolation.

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 80% methanol (or ethanol) at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

3.1.2. Fractionation

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is expected to partition into the more polar fractions (ethyl acetate and/or n-butanol).

-

Column Chromatography: Subject the polar fraction to column chromatography on a silica gel column. Elute with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol gradient. Collect fractions and monitor by thin-layer chromatography (TLC).

3.1.3. Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-100% B; 35-40 min, 100% B.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detection at wavelengths relevant for phenolic compounds (e.g., 280 nm and 320 nm).

-

Fraction Collection: Collect peaks corresponding to the retention time of this compound.

-

Purity Assessment: Analyze the collected fractions by analytical HPLC to confirm purity.

Caption: Workflow for the isolation and purification of this compound.

Structural Characterization

3.2.1. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), typically coupled with liquid chromatography (LC-MS).

-

Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive fragmentation data.

-

Expected Ions: In positive mode, expect to observe the protonated molecule [M+H]⁺ and adducts such as [M+Na]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is expected.

-

Fragmentation (MS/MS): Tandem mass spectrometry will reveal characteristic fragmentation patterns, including the neutral loss of the glucose moiety (162 Da) and fragments corresponding to ferulic acid.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are required for complete structural elucidation.

-

Expected ¹H NMR Signals: Protons of the feruloyl moiety (aromatic protons, vinyl protons, and methoxy protons) and the glucose moiety (anomeric proton and other sugar protons). The downfield shift of the H-6 protons of glucose will confirm the esterification position.

-

Expected ¹³C NMR Signals: Carbons of the feruloyl moiety (carbonyl, aromatic, vinyl, and methoxy carbons) and the glucose moiety. The C-6 carbon of glucose will show a characteristic downfield shift due to the ester linkage.

Quantitative Data

The following tables summarize the predicted and reported spectroscopic data for this compound and its constituent parts.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Mode | Predicted m/z |

| [M+H]⁺ | Positive | 357.1180 |

| [M+Na]⁺ | Positive | 379.1000 |

| [M-H]⁻ | Negative | 355.1035 |

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the Feruloyl and Glucose Moieties (in CD₃OD)

Note: These are representative values and may vary slightly depending on the solvent and experimental conditions.

| Position | Feruloyl Moiety ¹H (ppm) | Feruloyl Moiety ¹³C (ppm) | Glucose Moiety ¹H (ppm) | Glucose Moiety ¹³C (ppm) |

| 1' | - | - | ~4.9-5.1 (d) | ~93-95 |

| 2' | - | - | ~3.2-3.4 (m) | ~72-74 |

| 3' | - | - | ~3.3-3.5 (m) | ~74-76 |

| 4' | - | - | ~3.2-3.4 (m) | ~70-72 |

| 5' | - | - | ~3.5-3.7 (m) | ~73-75 |

| 6' | - | - | ~4.2-4.4 (m) | ~63-65 (esterified) |

| 1 | - | 127.8 | - | - |

| 2 | 7.18 (d) | 111.5 | - | - |

| 3 | - | 149.2 | - | - |

| 4 | - | 150.1 | - | - |

| 5 | 6.82 (d) | 116.4 | - | - |

| 6 | 7.08 (dd) | 124.2 | - | - |

| 7 (α) | 7.62 (d, J=15.9 Hz) | 146.9 | - | - |

| 8 (β) | 6.35 (d, J=15.9 Hz) | 115.2 | - | - |

| 9 (C=O) | - | 168.9 | - | - |

| OCH₃ | 3.90 (s) | 56.5 | - | - |

Putative Biological Activities and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its biological activities can be inferred from the known effects of ferulic acid and related compounds.

Antioxidant Activity

The ferulic acid moiety of this compound is a potent antioxidant. It can directly scavenge free radicals and may also upregulate endogenous antioxidant defense mechanisms. One key pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.

Caption: Putative activation of the Nrf2 antioxidant pathway by this compound.

Anti-inflammatory Activity

Chronic inflammation is linked to the pathogenesis of numerous diseases. The transcription factor NF-κB is a master regulator of inflammation. The feruloyl moiety in related compounds has been shown to inhibit the NF-κB signaling pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a naturally occurring phenolic glycoside with significant potential for therapeutic applications, primarily attributable to the antioxidant and anti-inflammatory properties of its ferulic acid moiety. This technical guide has provided a comprehensive, albeit generalized, overview of the methodologies for its isolation, characterization, and putative biological activities.

Future research should focus on:

-

Definitive Discovery and Characterization: A definitive study detailing the first isolation of this compound and providing a complete and unambiguous set of characterization data is needed.

-

Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound will provide a clearer understanding of its therapeutic potential.

-

Synthesis and Analogue Development: The total synthesis of this compound and the creation of structural analogues could lead to the development of more potent and selective drug candidates.

By addressing these research gaps, the full therapeutic potential of this compound can be explored and potentially harnessed for the development of novel pharmaceuticals.

Potential Therapeutic Effects of 6-O-Feruloylglucose: A Technical Guide

Disclaimer: Direct experimental data on the therapeutic effects of 6-O-Feruloylglucose is limited in publicly available scientific literature. This guide leverages data from its parent compound, ferulic acid, and the structurally related compound, 6-O-trans-feruloyl catalpol (6FC), to infer the potential therapeutic properties and mechanisms of action of this compound. The methodologies and quantitative data presented are derived from studies on these related compounds and should be considered as a proxy, necessitating further specific investigation for this compound itself.

Introduction

This compound is a glycosylated derivative of ferulic acid, a phenolic compound widely distributed in the plant kingdom, particularly in cereals.[1] Ferulic acid and its derivatives are known for their potent antioxidant and anti-inflammatory properties, which underpin their potential therapeutic applications in a range of diseases.[1] This technical guide provides a comprehensive overview of the potential therapeutic effects of this compound, drawing insights from studies on ferulic acid and 6-O-trans-feruloyl catalpol. The focus is on the anti-inflammatory, antioxidant, and neuroprotective activities of these compounds, detailing the experimental protocols used to assess these effects and the signaling pathways implicated in their mechanisms of action.

Core Therapeutic Potential

The therapeutic potential of this compound is predicated on the well-documented bioactivities of ferulic acid and its analogs. These compounds are recognized for their ability to mitigate oxidative stress and inflammation, key pathological processes in numerous chronic diseases.

Anti-Inflammatory Effects

Ferulic acid and related compounds have demonstrated significant anti-inflammatory activity. This is primarily achieved through the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Signaling Pathways:

-

NF-κB Signaling: Ferulic acid has been shown to inhibit the activation of the NF-κB pathway.[2] This is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of NF-κB activation by ferulic acid derivatives likely involves the prevention of IκBα phosphorylation and subsequent degradation, thereby sequestering NF-κB in the cytoplasm.[2]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, is also a key regulator of inflammation. Ferulic acid can suppress the phosphorylation and activation of these MAPK subtypes, leading to a downstream reduction in inflammatory responses.[2]

-

NLRP3 Inflammasome: Ferulic acid has been found to block the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3]

Quantitative Data Summary: Anti-Inflammatory Effects of Ferulic Acid

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| TNF-α, IL-6, IL-1β mRNA levels | THP-1 derived macrophages | 20 µM Ferulic Acid + LPS | Significant reduction | [3] |

| NLRP3, activated caspase-1, IL-1β protein expression | THP-1 derived macrophages | 20 µM Ferulic Acid + LPS | Significant decrease | [3] |

| TNF-α, IL-1β release | LPS-stimulated microglial cells | Ferulic Acid | Inhibition | [4] |

| iNOS, COX-2 activity | LPS-stimulated microglial cells | Ferulic Acid | Reduction | [4] |

Antioxidant Effects

The antioxidant activity of ferulic acid and its derivatives is a cornerstone of their therapeutic potential. This activity is exerted through various mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant systems.

Mechanisms of Action:

-

Radical Scavenging: The phenolic hydroxyl group in the structure of ferulic acid can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS).[1]

-

Modulation of Antioxidant Enzymes: Ferulic acid can enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[5]

-

Nrf2/ARE Pathway: Ferulic acid can activate the Nrf2-antioxidant response element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6]

Quantitative Data Summary: Antioxidant Effects of Ferulic Acid Derivatives

| Assay | Compound | IC50 Value | Reference |

| DPPH radical scavenging | Limonene | 1265 µM | [7] |

| DPPH radical scavenging | Naringin | 9026 µM | [7] |

| α-amylase inhibition | Artemisia extracts | 150.24–384.14 µg/mL | [8] |

| α-glucosidase inhibition | Artemisia extracts | 214.42–754.12 µg/mL | [8] |

Neuroprotective Effects

The anti-inflammatory and antioxidant properties of ferulic acid and its analogs contribute significantly to their neuroprotective effects. By mitigating oxidative stress and neuroinflammation, these compounds can help protect neurons from damage in various neurodegenerative disease models.

Mechanisms of Action:

-

Reduction of Oxidative Stress: By scavenging free radicals and boosting endogenous antioxidant defenses, these compounds protect neuronal cells from oxidative damage, a key factor in neurodegeneration.

-

Inhibition of Neuroinflammation: The suppression of inflammatory pathways like NF-κB and MAPK in microglia, the resident immune cells of the brain, reduces the production of neurotoxic inflammatory mediators.[4]

-

Anti-apoptotic Effects: Ferulic acid has been shown to inhibit apoptosis (programmed cell death) in neuronal cells by modulating the expression of pro- and anti-apoptotic proteins.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of ferulic acid and its derivatives.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (Murine Macrophage): Used to model inflammation. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

THP-1 (Human Monocyte): Differentiated into macrophages using phorbol-12-myristate-13-acetate (PMA) to study inflammatory responses.

-

SH-SY5Y (Human Neuroblastoma): Used as a model for neuronal cells to study neuroprotection. Can be used in an undifferentiated state or differentiated with retinoic acid.

-

-

Treatment: Cells are typically pre-treated with the test compound (e.g., ferulic acid) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or an oxidative stressor like hydrogen peroxide (H₂O₂).

Anti-Inflammatory Assays

-

Nitric Oxide (NO) Production: Measured using the Griess reagent assay. The supernatant from treated cells is mixed with Griess reagent, and the absorbance is measured at 540 nm.

-

Cytokine Measurement (TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules (e.g., p-NF-κB, p-IκBα, p-MAPKs, NLRP3). Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of inflammatory genes. Total RNA is extracted, reverse transcribed to cDNA, and then amplified using gene-specific primers.

Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the compound to donate a hydrogen atom is measured by the reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The pre-formed ABTS radical cation is reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically.

-

Cellular Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is proportional to the amount of ROS.

Neuroprotection Assays

-

Cell Viability Assay (MTT): Measures the metabolic activity of cells as an indicator of cell viability. The reduction of MTT to formazan by mitochondrial dehydrogenases is quantified by measuring the absorbance.

-

Apoptosis Assays:

-

Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activity is measured using a colorimetric or fluorometric substrate.

-

Nuclear Staining (DAPI or Hoechst): Apoptotic nuclei exhibit characteristic changes like condensation and fragmentation, which can be visualized by fluorescence microscopy after staining with DAPI or Hoechst 33342.

-

-

Mitochondrial Membrane Potential (ΔΨm) Assay: The loss of mitochondrial membrane potential is an early indicator of apoptosis. It can be measured using fluorescent dyes like JC-1 or TMRE.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Inferred anti-inflammatory signaling pathways modulated by this compound.

Caption: Inferred antioxidant mechanism of this compound via the Nrf2/ARE pathway.

Experimental Workflows

Caption: General experimental workflow for in vitro assessment of this compound.

Conclusion

While direct and extensive research on this compound is still emerging, the wealth of data on its parent compound, ferulic acid, and related structures like 6-O-trans-feruloyl catalpol, provides a strong foundation for predicting its therapeutic potential. The likely anti-inflammatory, antioxidant, and neuroprotective effects of this compound, mediated through key signaling pathways such as NF-κB, MAPK, and Nrf2, make it a compelling candidate for further investigation in the development of novel therapeutics for a variety of chronic and degenerative diseases. The experimental protocols and data presented in this guide offer a framework for such future research, which is essential to fully elucidate the specific bioactivities and mechanisms of this compound.

References

- 1. This compound | 137887-25-3 | MF11960 | Biosynth [biosynth.com]

- 2. hplc-dad-ms-and-antioxidant-profile-of-fractions-from-amontillado-sherry-wine-obtained-using-high-speed-counter-current-chromatography - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Top 91 papers published in the topic of Countercurrent chromatography in 2021 [scispace.com]

- 6. Limonene | CAS:138-86-3 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Bioactive Phenolics of the Genus Artemisia (Asteraceae): HPLC-DAD-ESI-TQ-MS/MS Profile of the Siberian Species and Their Inhibitory Potential Against α-Amylase and α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Antioxidant Properties of Ferulic Acid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, is renowned for its potent antioxidant properties. Its ability to scavenge free radicals and modulate cellular antioxidant defense systems has positioned it as a compound of significant interest in the pharmaceutical, cosmetic, and food industries. Ferulic acid glycosides, derivatives where a sugar moiety is attached to the ferulic acid backbone, are of particular interest due to their potential for altered bioavailability, stability, and, consequently, antioxidant efficacy. This technical guide provides an in-depth overview of the antioxidant properties of ferulic acid glycosides, detailing quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Antioxidant Activity of Ferulic Acid Glycosides

The antioxidant capacity of ferulic acid and its derivatives is commonly evaluated using various in vitro assays. These assays measure the ability of a compound to scavenge synthetic radicals or reduce metal ions. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant potency.

While extensive data exists for ferulic acid and its esters, comparative quantitative data for a wide range of simple ferulic acid glycosides is less abundant in the literature. However, studies on feruloylated oligosaccharides and other glycosidic derivatives provide valuable insights into how glycosylation can influence antioxidant activity. The antioxidant capacity of feruloylated arabinoxylanoligosaccharides (AXOS) has been shown to be influenced by the level of ferulic acid and its linkage (free, bound, or dimerized)[1][2]. Research indicates that while esterification of ferulic acid to oligosaccharides can sometimes lower the antioxidant capacity compared to free ferulic acid, these glycosidic forms still exhibit strong, water-soluble antioxidant potential[1][2].

Below is a summary of available quantitative data for select ferulic acid derivatives to provide a comparative context.

| Compound | Assay | IC50 Value | Reference |

| Ferulic Acid | DPPH | 9.9 µg/mL | [3][4] |

| Ferulic Acid | ABTS | 183.08 ± 2.30 µM | [5] |

| 5-hydroxyferulic acid | DPPH | 11.89 ± 0.20 µM | [5] |

| 5-hydroxyferulic acid | ABTS | 9.51 ± 0.15 µM | [5] |

| Propionyl Ferulate | DPPH | Superior to Ferulic Acid | [6] |

| Feruloyl Arabinoxylotrisaccharide (FAX3) | DPPH | Antiradical efficiency of 0.035 (x 10⁻³) | [7] |

| Ferulic acid-4′-O-sulfate | FRAP, ABTS | Very low activity | [8] |

| Acyl glucuronide of ferulic acid | FRAP, ABTS | Strong antioxidant action | [8] |

Detailed Experimental Protocols

Accurate assessment of antioxidant activity relies on standardized and well-executed experimental protocols. The following are detailed methodologies for three commonly employed assays for evaluating the antioxidant properties of ferulic acid glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol), spectrophotometric grade

-

Test samples (ferulic acid glycosides)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer capable of reading at 517 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Stock Solution (typically 0.1 mM):

-

Accurately weigh a calculated amount of DPPH powder.

-

Dissolve in methanol or ethanol in a volumetric flask.

-

Protect the solution from light by wrapping the flask in aluminum foil. This stock solution should be prepared fresh.

-

-

Preparation of Working DPPH Solution:

-

Dilute the DPPH stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.

-

This working solution should be prepared fresh daily.

-

-

Preparation of Test Samples and Control:

-

Dissolve the ferulic acid glycosides and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to create a stock solution.

-

Prepare a series of dilutions of the stock solutions to be tested.

-

-

Assay Protocol:

-

To a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

-

For the blank, use the solvent without the test compound.

-

Mix thoroughly.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination:

-

Plot the percentage of scavenging activity against the concentration of the test sample. The IC50 value is determined from this graph as the concentration required to scavenge 50% of the DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol or phosphate-buffered saline (PBS)

-

Test samples (ferulic acid glycosides)

-

Positive control (e.g., Trolox)

-

Spectrophotometer capable of reading at 734 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the generation of the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution:

-

Dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Samples and Control:

-

Prepare stock solutions and serial dilutions of the ferulic acid glycosides and the positive control in a suitable solvent.

-

-

Assay Protocol:

-

Add a small volume of the sample dilution (e.g., 10 µL) to a 96-well plate.

-

Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to each well.

-

Mix thoroughly.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

-

Absorbance Measurement:

-